

# confirming the selectivity of CPMX2090 in kinase panels

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## Compound of Interest

Compound Name: CPMX2090

Cat. No.: B1669583

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## CPMX2090: A Comparative Analysis of Kinase Selectivity

This guide provides a detailed comparison of the kinase selectivity profile of the novel inhibitor **CPMX2090** against other established kinase inhibitors. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of **CPMX2090**'s potency and selectivity, supported by detailed experimental protocols.

### Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To characterize the selectivity of **CPMX2090**, its inhibitory activity was assessed against a panel of representative kinases and compared to that of three well-characterized kinase inhibitors: Sorafenib, Dasatinib, and Staurosporine.

### Table 1: Comparative Kinase Inhibition Profile (IC<sub>50</sub>, nM)

Kinase Target	CPFX2090	Sorafenib	Dasatinib	Staurosporine
VEGFR2	1.2	15	25	7
PDGFR $\beta$	3.5	10	30	8
c-KIT	5.1	25	18	10
B-Raf	8.7	6	150	12
Abl	150	200	0.5	5
Src	250	>1000	0.8	3
EGFR	>1000	500	50	6
p38 $\alpha$	800	150	>1000	20

Data represents the half-maximal inhibitory concentration (IC<sub>50</sub>) in nanomolar (nM) and is illustrative.

As shown in Table 1, **CPFX2090** demonstrates potent inhibition of key pro-angiogenic receptor tyrosine kinases including VEGFR2, PDGFR $\beta$ , and c-KIT, as well as the serine/threonine kinase B-Raf. Notably, **CPFX2090** displays significantly less activity against Abl, Src, and EGFR, suggesting a favorable selectivity profile compared to the broader-spectrum inhibitors Dasatinib and Staurosporine.

## Experimental Protocols

The following is a detailed methodology for the kinase inhibition assays cited in this guide.

### In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to the ADP concentration and, therefore, correlates with kinase activity.

Materials:

- Kinase enzymes (e.g., VEGFR2, PDGFR $\beta$ , etc.)
- Substrates (specific for each kinase)
- **CPFX2090** and other comparator compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay plates (384-well, white)
- Multichannel pipettes and a plate reader capable of luminescence detection.

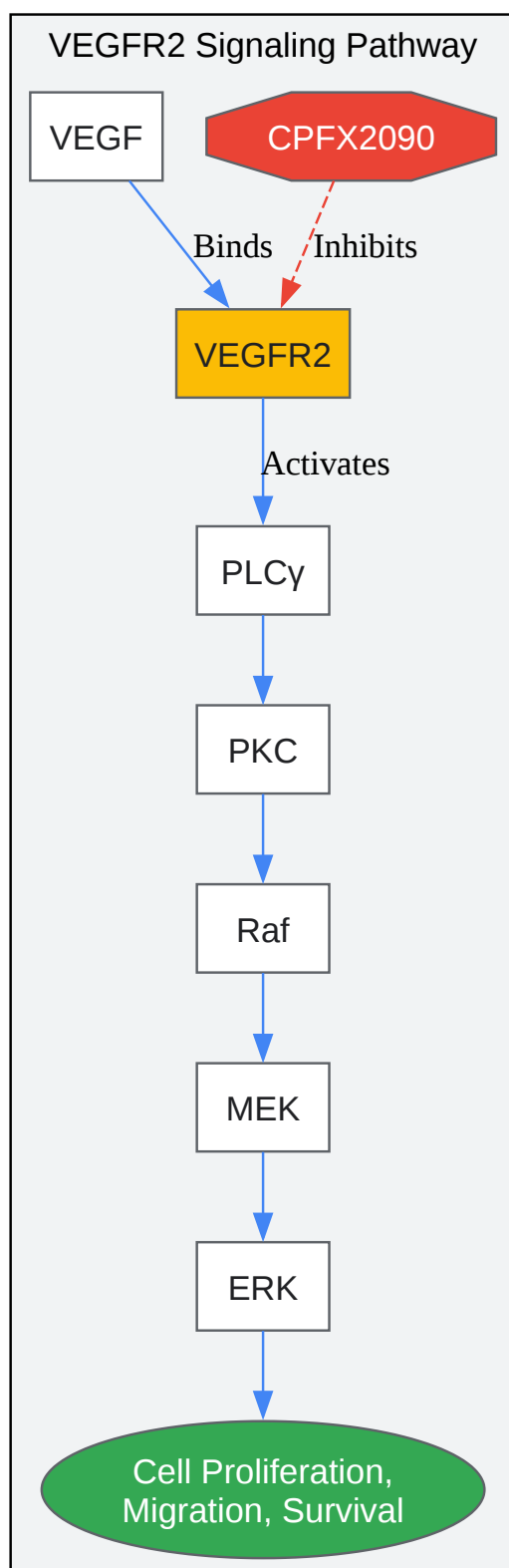
Procedure:

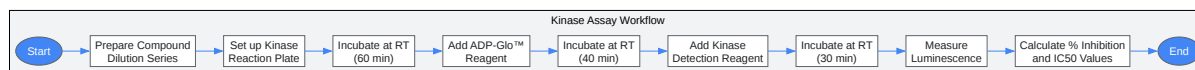
- Compound Preparation: A serial dilution of **CPFX2090** and comparator compounds is prepared in a suitable solvent (e.g., DMSO).
- Kinase Reaction Setup:
  - To each well of a 384-well plate, add 5  $\mu$ L of the kinase reaction buffer.
  - Add 1  $\mu$ L of the test compound at various concentrations.
  - Add 2  $\mu$ L of the kinase-substrate mixture.
  - The final reaction volume is 10  $\mu$ L.
- Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.
- ADP-Glo™ Reagent Addition:
  - Add 10  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate the plate at room temperature for 40 minutes.
- Kinase Detection Reagent Addition:

- Add 20  $\mu$ L of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
- Data Acquisition: The luminescence of each well is measured using a plate reader.
- Data Analysis: The luminescent signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC<sub>50</sub> values are then calculated by fitting the data to a four-parameter logistic curve.

## Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.





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